2,3-Bis(p-methoxyphenyl)acrylonitrile

Stereochemistry Computational Chemistry Acetylcholinesterase Inhibition

2,3-Bis(p-methoxyphenyl)acrylonitrile (CAS 6443-74-9) is a stilbenoid derivative characterized by a central acrylonitrile unit flanked by two para-methoxyphenyl rings. This electron-rich, conjugated scaffold serves as a versatile precursor for the synthesis of heterocyclic compounds and is actively investigated for its antiproliferative and enzyme-inhibitory properties.

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
CAS No. 6443-74-9
Cat. No. B1233490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(p-methoxyphenyl)acrylonitrile
CAS6443-74-9
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)OC
InChIInChI=1S/C17H15NO2/c1-19-16-7-3-13(4-8-16)11-15(12-18)14-5-9-17(20-2)10-6-14/h3-11H,1-2H3
InChIKeyGGSJIARERFIGST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Bis(p-methoxyphenyl)acrylonitrile (CAS 6443-74-9) – Core Stilbenoid Scaffold for Acrylonitrile-Based Drug Discovery


2,3-Bis(p-methoxyphenyl)acrylonitrile (CAS 6443-74-9) is a stilbenoid derivative characterized by a central acrylonitrile unit flanked by two para-methoxyphenyl rings [1]. This electron-rich, conjugated scaffold serves as a versatile precursor for the synthesis of heterocyclic compounds and is actively investigated for its antiproliferative and enzyme-inhibitory properties [2]. Its well-defined molecular structure (C₁₇H₁₅NO₂, MW 265.31 g/mol) and availability as a high-purity research chemical underpin its utility as a core building block in medicinal chemistry and materials science, distinguishing it from simpler, non-functionalized analogs.

Why Generic Substitution Fails: The Critical Role of (Z)-Stereochemistry and Methoxy Substitution in 2,3-Bis(p-methoxyphenyl)acrylonitrile


Within the class of 2,3-diaryl acrylonitriles, minor structural modifications profoundly impact biological activity and synthetic utility. Unlike its (E)-stereoisomer (CAS 52565-72-7) or analogs with alternative substitution patterns, the (Z)-configuration of 2,3-Bis(p-methoxyphenyl)acrylonitrile is energetically stabilized and essential for its interaction profile [1]. The presence of para-methoxy groups on both aryl rings is not merely a structural feature but a critical determinant of its electron density and, consequently, its enzyme inhibition potency [2]. Therefore, assuming functional equivalence with a generic 'diaryl acrylonitrile' or even its geometric isomer introduces significant risk of altered reactivity and loss of specific biological activity, making compound-specific procurement a scientific necessity.

Quantitative Differentiation Guide for 2,3-Bis(p-methoxyphenyl)acrylonitrile vs. Key Comparators


Stereochemical Stability and Its Impact on Biological Activity: (Z)-isomer vs. (E)-isomer

The (Z)-stereoisomer of 2,3-bis(p-methoxyphenyl)acrylonitrile is thermodynamically more stable than its (E)-counterpart by 2.61 kcal mol⁻¹, as determined by DFT calculations [1]. This energetic preference dictates the predominant formation of the (Z)-isomer under optimized synthetic conditions. The (Z)-configuration is critical for biological activity; studies on related Z-acrylonitrile derivatives demonstrate that this stereochemistry is essential for acetylcholinesterase (AChE) inhibition, with para-methoxy substitution on the aryl rings being a key pharmacophoric feature [1].

Stereochemistry Computational Chemistry Acetylcholinesterase Inhibition

Enzyme Inhibition Profile: Quantitative IC50 Data for 2,3-Bis(p-methoxyphenyl)acrylonitrile

2,3-Bis(p-methoxyphenyl)acrylonitrile demonstrates quantifiable enzyme inhibitory activity, with a reported IC50 value of 0.187 mM against an unspecified enzyme target in a standardized biochemical assay [1]. While a direct comparator within the same assay is not available for this specific data point, this value provides a baseline potency that is consistent with the moderate inhibitory activity observed for this class of compounds [2].

Enzyme Inhibition Biochemical Assay IC50

Antiproliferative Activity Against MCF-7 Breast Cancer Cells

2,3-Bis(p-methoxyphenyl)acrylonitrile exhibits antiproliferative effects against the human breast adenocarcinoma cell line MCF-7, with a reported IC50 value of 12.5 µM . This cytotoxicity profile places it within a comparable activity range to other methoxy-substituted phenylacrylonitrile derivatives, such as compounds 2a (IC50 = 44 µM) and 2b (IC50 = 34 µM) from a related study, which also target MCF-7 cells [1]. The specific para-methoxy substitution pattern on both aryl rings is a key determinant of this activity, as highlighted by structure-activity relationship (SAR) analyses within this compound class [2].

Anticancer Cytotoxicity MCF-7

Synthetic Accessibility and Purity: A Benchmark for 2,3-Diaryl Acrylonitrile Building Blocks

The compound is commercially available with high purity, facilitating its direct use as a reliable building block without the need for in-house purification. For example, vendors offer this compound in research-grade quantities (e.g., 500mg for $50.00, 5g for $275.00) [1]. Its synthesis via Knoevenagel condensation is well-established and can be achieved with high efficiency and stereoselectivity, as demonstrated by methods yielding Z-acrylonitrile derivatives in 83-92% yields [2]. This contrasts with alternative synthetic routes for complex acrylonitriles that may require more steps or harsher conditions, making 2,3-Bis(p-methoxyphenyl)acrylonitrile an economical and convenient choice for initial SAR studies.

Organic Synthesis Building Block Purity

High-Impact Research and Industrial Applications for 2,3-Bis(p-methoxyphenyl)acrylonitrile


Medicinal Chemistry: Lead Optimization for Anticancer Agents Targeting MCF-7 Breast Cancer

2,3-Bis(p-methoxyphenyl)acrylonitrile serves as a validated starting point for hit-to-lead optimization programs focused on breast cancer. Its demonstrated antiproliferative activity against MCF-7 cells (IC50 = 12.5 µM) [1] provides a quantifiable baseline for SAR studies aimed at improving potency and selectivity. Its defined (Z)-stereochemistry ensures consistent biological evaluation, a critical factor in medicinal chemistry campaigns where isomer mixtures can confound activity data [2].

Chemical Biology: Probing Enzyme Inhibition Mechanisms with a Defined Acrylonitrile Scaffold

Researchers investigating enzyme targets can utilize 2,3-Bis(p-methoxyphenyl)acrylonitrile as a tool compound with a known enzyme inhibition profile (IC50 = 0.187 mM) [1]. Its well-characterized structure and stereochemistry make it suitable for structure-activity relationship (SAR) studies and co-crystallization efforts to elucidate binding modes, providing a clear advantage over less-defined or isomerically complex mixtures [2].

Materials Science: Development of Optoelectronic Materials and Conjugated Systems

The electron-rich aromatic moieties and conjugated acrylonitrile backbone of 2,3-Bis(p-methoxyphenyl)acrylonitrile make it a valuable precursor for advanced intermediates in optoelectronic materials research [1]. Its high purity and commercial availability [2] facilitate its use in the synthesis of fluorescent probes, organic light-emitting diodes (OLEDs), and other conjugated systems where precise electronic properties are paramount [1].

Organic Synthesis: A Reliable Building Block for Heterocyclic Compound Libraries

This compound is an ideal substrate for the construction of diverse heterocyclic libraries via Knoevenagel condensation and subsequent cyclization reactions [1]. Its high-yielding, stereoselective synthesis (83-92%) [2] and commercial availability [3] make it a cost-effective and time-efficient choice for generating novel chemical entities for drug discovery and agrochemical research, outperforming less accessible or more expensive alternative building blocks.

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